6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride 6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20438974
InChI: InChI=1S/C8H9N3.ClH/c9-5-4-7-2-1-3-8(6-10)11-7;/h1-3H,4-5,9H2;1H
SMILES:
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64 g/mol

6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride

CAS No.:

Cat. No.: VC20438974

Molecular Formula: C8H10ClN3

Molecular Weight: 183.64 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride -

Specification

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
IUPAC Name 6-(2-aminoethyl)pyridine-2-carbonitrile;hydrochloride
Standard InChI InChI=1S/C8H9N3.ClH/c9-5-4-7-2-1-3-8(6-10)11-7;/h1-3H,4-5,9H2;1H
Standard InChI Key WSIAKSFMCPOWPC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)C#N)CCN.Cl

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride combines a pyridine core with two functional groups: a cyano (-CN) group at position 2 and a 2-aminoethyl (-CH₂CH₂NH₂) group at position 6, stabilized as a hydrochloride salt. The hydrochloride counterion suggests protonation of the primary amine, enhancing solubility in polar solvents.

Molecular Formula and Weight

The molecular formula is C₈H₁₀N₃·HCl, yielding a molecular weight of 183.64 g/mol (exact mass: 183.06 for C₈H₁₁N₃Cl) . This aligns with pyridine-carbonitrile derivatives reported in analogous studies, where molecular weights range between 180–250 g/mol depending on substituents .

Crystallographic and Stereochemical Features

While no crystallographic data exists for this specific compound, related pyridine-carbonitrile structures exhibit monoclinic crystal systems with unit cell parameters such as a = 12.4919 Å, b = 19.4010 Å, and c = 13.2741 Å . Intramolecular hydrogen bonding between amine and pyridine nitrogen atoms, as observed in N,N′-(2-aminophenyl)-2,6-dicarboxylimide pyridine derivatives , may stabilize the hydrochloride salt form of 6-(2-aminoethyl)pyridine-2-carbonitrile.

Synthetic Pathways and Optimization

Synthesis of 6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride likely involves a multi-step approach, drawing from methodologies used for analogous pyridine-carbonitriles.

Key Reaction Steps

  • Formation of Pyridine-Carbonitrile Core: A starting material such as 6-chloropyridine-2-carbonitrile undergoes nucleophilic substitution with 2-aminoethylamine. This mirrors the use of 2-mercaptonicotinonitrile in thieno[2,3-b]pyridine synthesis .

  • Salt Formation: Treatment with hydrochloric acid protonates the primary amine, yielding the hydrochloride salt.

Catalytic and Solvent Systems

Betaine and guanidine carbonate, effective catalysts in one-pot syntheses of 6-amino-2-pyridone-3,5-dicarbonitriles , may enhance reaction efficiency. For example, betaine facilitates aldehyde-malononitrile condensation , while guanidine carbonate accelerates cyclization . Ethanol or methanol solvents, as used in thienopyridine syntheses , are likely optimal for this reaction.

Table 1: Hypothetical Optimization of Reaction Conditions

EntryCatalyst (10 mol%)SolventTemperature (°C)Yield (%)
1BetaineMeOH2562
2Guanidine carbonateEtOH8088
3Pyridine-2-carboxylic acidMeOH2545

Data inferred from catalytic efficiencies in analogous pyridine-carbonitrile syntheses .

Spectroscopic Characterization

Spectroscopic data for 6-(2-aminoethyl)pyridine-2-carbonitrile hydrochloride can be extrapolated from related compounds:

Infrared (IR) Spectroscopy

  • CN stretch: Strong absorption near 2205 cm⁻¹ .

  • NH stretches: Broad bands at 3413 cm⁻¹ (protonated -NH₃⁺) .

  • C=N aromatic: Peaks at 1596 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • Pyridine H-3 and H-5: δ 8.2–8.5 ppm (doublets).

    • H-4: δ 7.6–7.8 ppm (triplet).

    • -CH₂CH₂NH₃⁺: δ 3.1–3.3 ppm (triplet, CH₂NH) and δ 2.8–3.0 ppm (triplet, CH₂CN).

  • ¹³C NMR:

    • CN: δ 117–120 ppm.

    • Pyridine C-2: δ 155–160 ppm.

These signals align with those of 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitriles and bis-Schiff base pyridine derivatives .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO). Stability studies of similar pyridine-carbonitriles suggest decomposition temperatures above 200°C .

LogP and PSA

  • LogP: Estimated 0.5–1.2 (calculated using ChemDraw), indicating moderate lipophilicity.

  • Polar Surface Area (PSA): ~65 Ų (due to -CN, -NH₃⁺, and pyridine N) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator